molecular formula C18H14N4O3 B412263 N'~1~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}BENZOHYDRAZIDE

N'~1~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}BENZOHYDRAZIDE

Cat. No.: B412263
M. Wt: 334.3g/mol
InChI Key: RCHPRTQTOMONJU-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group and a benzohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-(2-pyrrolyl)methylene benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity . The compound’s nitrophenyl group can also participate in electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide stands out due to its specific combination of a nitrophenyl group and a benzohydrazide moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3g/mol

IUPAC Name

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C18H14N4O3/c23-18(14-5-2-1-3-6-14)20-19-13-17-7-4-12-21(17)15-8-10-16(11-9-15)22(24)25/h1-13H,(H,20,23)/b19-13+

InChI Key

RCHPRTQTOMONJU-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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